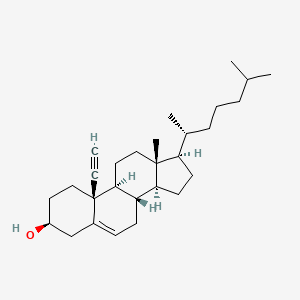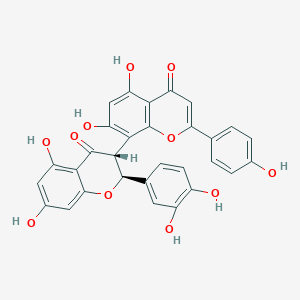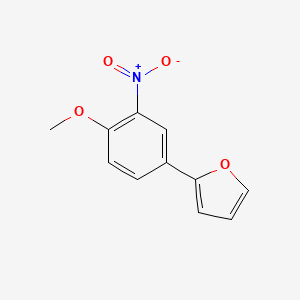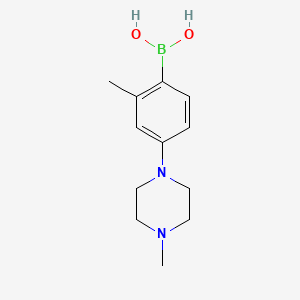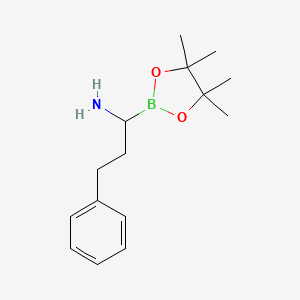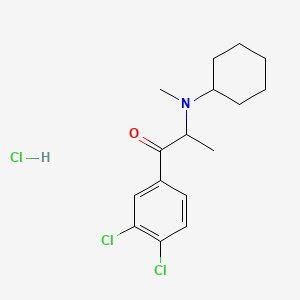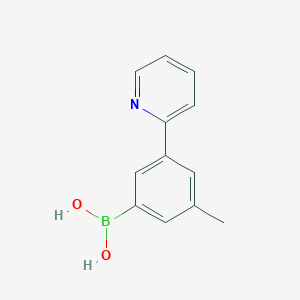![molecular formula C14H14O2S2 B14076092 Benzene, [[(methylthio)phenylmethyl]sulfonyl]- CAS No. 102677-59-8](/img/structure/B14076092.png)
Benzene, [[(methylthio)phenylmethyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a chemical compound with the molecular formula C14H14O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methylthio group and a phenylmethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- typically involves the reaction of benzene derivatives with sulfonyl chlorides and thiols. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (methylthio)-: Similar structure but lacks the sulfonyl group.
Benzene, (phenylmethylsulfonyl)-: Similar structure but lacks the methylthio group.
Uniqueness
Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is unique due to the presence of both the methylthio and phenylmethylsulfonyl groups, which confer distinct reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
102677-59-8 |
|---|---|
Molekularformel |
C14H14O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[benzenesulfonyl(methylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI-Schlüssel |
LLNLTVAOJGSOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
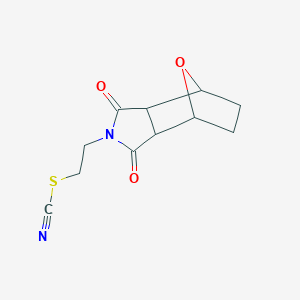
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
